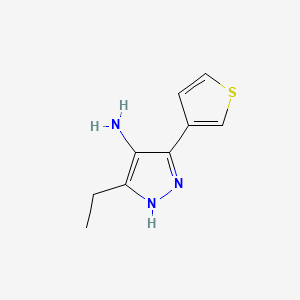

3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine, also known as ETTP, is an organic compound that belongs to the class of pyrazolines. It is a heterocyclic compound with a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. ETTP is a colorless solid with a molecular weight of 226.33 g/mol and a melting point of 104°C. ETTP has a wide range of applications in the field of medicinal chemistry, and has been studied for its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The reactivity of derivatives similar to "3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have shown unique reactivity, facilitating the synthesis of various classes of heterocyclic compounds and dyes. These derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols (Gomaa & Ali, 2020).

Anticancer Applications

Research on pyrazoline derivatives, which are structurally related to "3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine," has indicated significant biological activities, including anticancer effects. These compounds, characterized by a heterocyclic five-ring system, have been explored for their potential in developing new anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, demonstrating the versatility and potential of pyrazoline-based compounds in pharmaceutical applications (Ray et al., 2022).

Monoamine Oxidase Inhibition

Pyrazoline derivatives have also been recognized for their potential in inhibiting Monoamine Oxidase (MAO), an enzyme associated with neurological disorders. The substitution at specific positions of the pyrazoline nucleus has shown significant activity toward MAO inhibition, highlighting the therapeutic potential of these compounds in treating conditions like depression and Parkinson's disease (Mathew et al., 2013).

Antifungal Applications

Another area of application for compounds related to "3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine" includes antifungal activity. Research focusing on small molecules against Fusarium oxysporum, a significant agricultural pathogen, has identified compounds with structures similar to pyrazolines and thiophenes as efficient antifungal agents. This indicates the potential utility of such compounds in developing new antifungal strategies (Kaddouri et al., 2022).

Propiedades

IUPAC Name |

5-ethyl-3-thiophen-3-yl-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-7-8(10)9(12-11-7)6-3-4-13-5-6/h3-5H,2,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRWXMKLNFBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.